

1,3-Dibromocyclohexane: A Versatile Scaffold for Medicinal Chemistry

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Compound of Interest

Compound Name: 1,3-Dibromocyclohexane

Cat. No.: B3263359

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Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

1,3-Dibromocyclohexane is a versatile building block in medicinal chemistry, offering a flexible scaffold for the synthesis of a variety of biologically active molecules. Its cyclohexane core provides a three-dimensional framework that can be functionalized to create diverse chemical libraries for drug discovery. The presence of two bromine atoms at the 1 and 3 positions allows for sequential or double displacement reactions, leading to the introduction of various functional groups and the construction of complex molecular architectures. This application note explores the utility of **1,3-dibromocyclohexane** in the synthesis of key medicinal chemistry intermediates, such as 1,3-diaminocyclohexane and 1,3-aminocyclohexanol, and their subsequent application in the development of therapeutic agents.

Key Applications in Medicinal Chemistry

The strategic functionalization of the **1,3-dibromocyclohexane** scaffold enables access to privileged structures in drug discovery, including:

- **Kinase Inhibitors:** The 1,3-diaminocyclohexane moiety can serve as a rigid scaffold for the design of inhibitors targeting various kinases, which are crucial regulators of cell signaling and are often dysregulated in cancer.^{[1][2]}

- **GPCR Ligands:** G-protein coupled receptors (GPCRs) are a large family of transmembrane receptors involved in a multitude of physiological processes. The conformational flexibility of the cyclohexane ring in derivatives of **1,3-dibromocyclohexane** makes it an attractive template for the development of selective GPCR agonists and antagonists.[3]
- **Antiviral Agents:** The di-functional nature of the scaffold allows for the synthesis of molecules with specific spatial arrangements of functional groups, which can be optimized for potent antiviral activity.
- **Antitumor Agents:** Derivatives of 1,3-diaminocyclohexane have been incorporated into platinum(IV) complexes, demonstrating potential as antitumor agents that can overcome cisplatin resistance.[4]

Synthetic Pathways and Experimental Protocols

The primary utility of **1,3-dibromocyclohexane** as a building block lies in its conversion to key diamine and amino-alcohol intermediates.

Synthesis of 1,3-Diaminocyclohexane Derivatives

A plausible synthetic route from **1,3-dibromocyclohexane** to the medically important 1,3-diaminocyclohexane scaffold involves a double nucleophilic substitution with an amine source. While direct amination can be challenging, a common strategy involves the use of azide as a nitrogen source followed by reduction.

Experimental Protocol: Synthesis of 1,3-Diazidocyclohexane

This protocol describes the synthesis of 1,3-diazidocyclohexane, a key intermediate for 1,3-diaminocyclohexane.

Materials:

- **1,3-Dibromocyclohexane** (cis/trans mixture)
- Sodium azide (NaN_3)
- Dimethylformamide (DMF)

- Diethyl ether
- Saturated aqueous sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate (MgSO_4)

Procedure:

- In a round-bottom flask, dissolve **1,3-dibromocyclohexane** (1.0 eq) in DMF.
- Add sodium azide (2.5 eq) to the solution.
- Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction by TLC.
- After completion, cool the mixture to room temperature and pour it into water.
- Extract the aqueous layer with diethyl ether (3 x volumes).
- Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.
- Dry the organic layer over anhydrous MgSO_4 , filter, and concentrate under reduced pressure to yield crude 1,3-diazidocyclohexane.
- Purify the crude product by column chromatography on silica gel.

Experimental Protocol: Reduction of 1,3-Diazidocyclohexane to 1,3-Diaminocyclohexane

Materials:

- 1,3-Diazidocyclohexane
- Lithium aluminum hydride (LiAlH_4) or Hydrogen (H_2) with a suitable catalyst (e.g., Palladium on carbon)
- Anhydrous diethyl ether or ethanol

- Water
- 1 M Sodium hydroxide solution

Procedure (using LiAlH_4):

- In a flame-dried round-bottom flask under an inert atmosphere, suspend LiAlH_4 (excess) in anhydrous diethyl ether.
- Cool the suspension to 0 °C in an ice bath.
- Slowly add a solution of 1,3-diazidocyclohexane in anhydrous diethyl ether to the LiAlH_4 suspension.
- After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.
- Carefully quench the reaction by the sequential addition of water, followed by 1 M sodium hydroxide solution, and then more water.
- Filter the resulting precipitate and wash it thoroughly with diethyl ether.
- Dry the filtrate over anhydrous MgSO_4 , filter, and concentrate under reduced pressure to obtain 1,3-diaminocyclohexane.

Synthesis of 3-Aminocyclohexanol Derivatives

The synthesis of 3-aminocyclohexanols from **1,3-dibromocyclohexane** can be envisioned through a stepwise substitution, first with a protected amine and then with a hydroxide source, followed by deprotection.

Experimental Protocol: Synthesis of cis- and trans-3-Aminocyclohexanol

This protocol outlines a general approach starting from a 1,3-cyclohexanedione precursor, which could potentially be synthesized from **1,3-dibromocyclohexane** via hydrolysis.

Materials:

- 1,3-Cyclohexanedione
- Amine source (e.g., benzylamine)
- Reducing agent (e.g., sodium in THF-isopropyl alcohol)
- Toluene
- Tetrahydrofuran (THF)
- Isopropyl alcohol

Procedure:

- Formation of β -Enaminoketone: Reflux a mixture of 1,3-cyclohexanedione (1.0 eq) and the amine source (1.0 eq) in toluene with azeotropic removal of water.[5]
- Reduction: Dissolve the resulting β -enaminoketone in a mixture of THF and isopropyl alcohol. Add sodium metal in portions at room temperature.[5]
- Stir the reaction until the sodium is consumed.
- Quench the reaction with water and extract the product with a suitable organic solvent.
- Dry the organic layer, concentrate, and purify by column chromatography to separate the cis and trans isomers of 3-aminocyclohexanol.[5]

Data Presentation

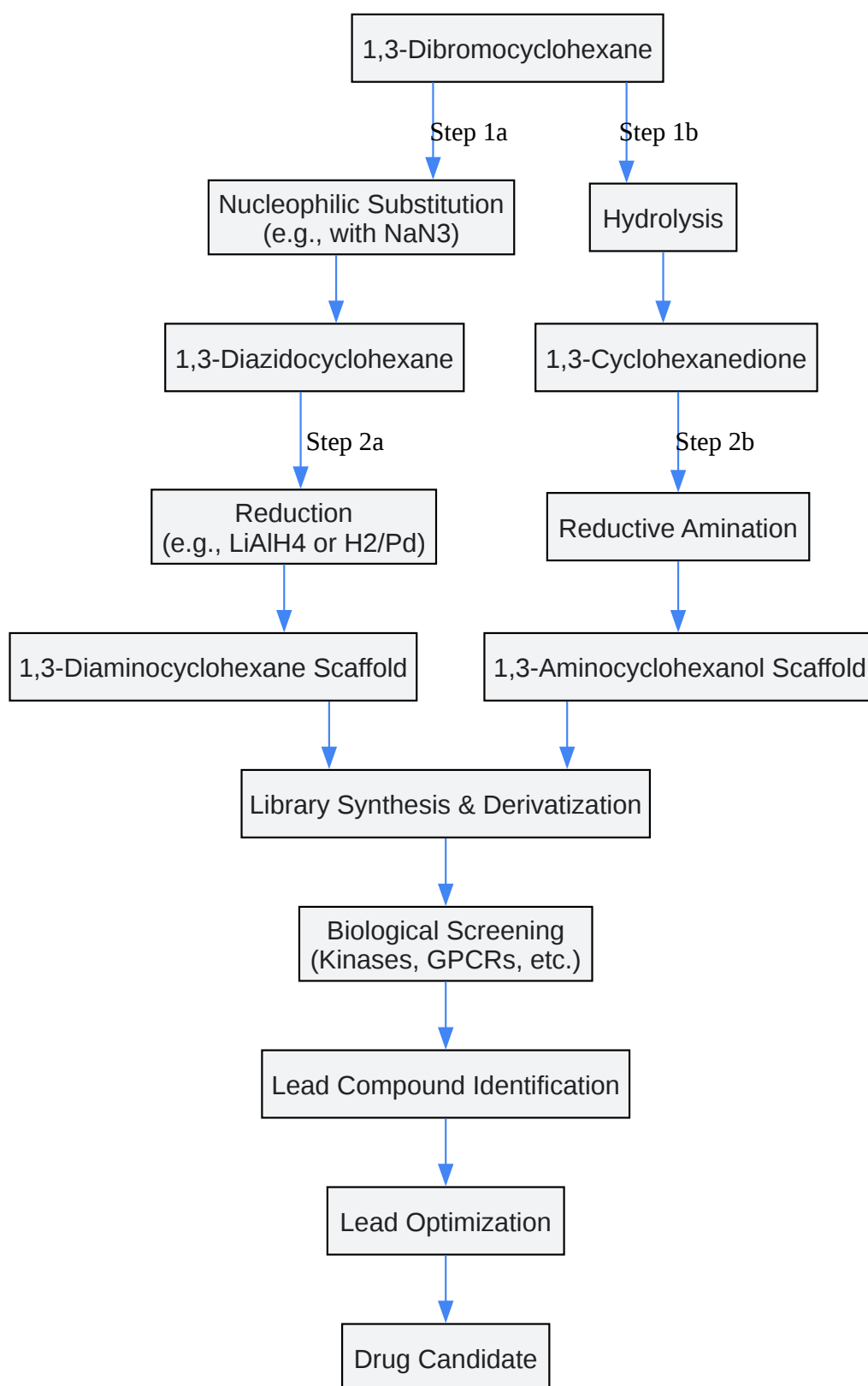
The following tables summarize representative data for the synthesis of key intermediates and the biological activity of derived compounds.

Intermediate Synthesis	Starting Material	Product	Yield (%)	Reference
β -Enaminoketone Formation	4,4-dimethyl-1,3-cyclohexanedione	3-(benzylamino)-5,5-dimethylcyclohex-2-en-1-one	85	[5]
Reduction to Amino Alcohol	3-(benzylamino)-5,5-dimethylcyclohex-2-en-1-one	cis/trans-3-(benzylamino)-5,5-dimethylcyclohexan-1-ol	77	[5]
Oximation of Dione	1,3-Cyclohexanedione	1,3-Cyclohexanedione dioxime	High	[6]
Hydrogenation of Dioxime	1,3-Cyclohexanedione dioxime	1,3-Cyclohexanediamine	87.4	[6]

Biological Activity of Derived Scaffolds	Scaffold	Target	Activity (IC ₅₀ /EC ₅₀)	Therapeutic Area	Reference
1,2,4-Triazine Derivative	c-Met kinase	0.24 - 9.36 nM	Cancer	[7]	
Platinum(IV) Complex	Various cancer cell lines	Varies	Cancer	[4]	
Triquinazine Derivative	JAK1 Kinase	18 nM	Inflammation/ Cancer	[2]	
D ₂ /D ₃ Receptor Ligand	D ₃ Receptor	7 nM (inhibition)	Neurological Disorders	[3]	

Mandatory Visualizations

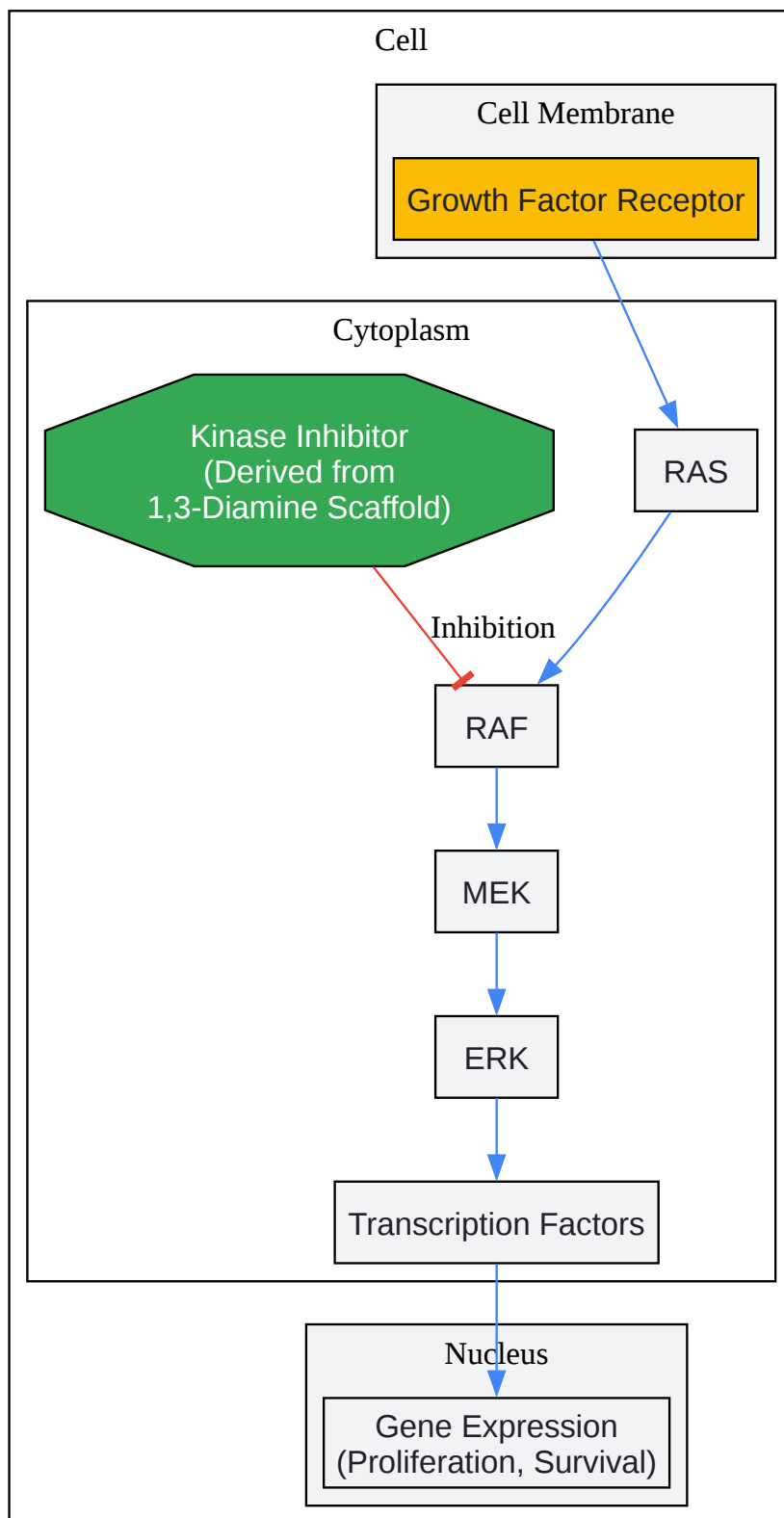
Logical Workflow for Drug Discovery using 1,3-Dibromocyclohexane



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Caption: Synthetic routes from **1,3-dibromocyclohexane** to key medicinal scaffolds.

Signaling Pathway Inhibition by a Kinase Inhibitor



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